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Compound of Interest

Compound Name: ophiopogonanone E

Cat. No.: B058116 Get Quote

In the landscape of anti-inflammatory therapeutics, natural compounds are increasingly being

scrutinized for their potential to offer safer or more effective alternatives to conventional

synthetic drugs. This guide provides a detailed comparison of ophiopogonanone E, a

homoisoflavonoid from Ophiopogon japonicus, and its derivatives, with widely used synthetic

anti-inflammatory drugs such as non-steroidal anti-inflammatory drugs (NSAIDs) and

corticosteroids. This comparison is based on their mechanisms of action and publicly available

in-vitro experimental data.

Quantitative Comparison of Anti-inflammatory
Activity
The anti-inflammatory efficacy of ophiopogonanone E's derivative, 4'-O-

Demethylophiopogonanone E, has been quantified against common synthetic drugs in

lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This cell line is a standard

model for studying inflammatory responses. The following tables summarize the half-maximal

inhibitory concentration (IC50) values, a measure of a drug's potency, for the inhibition of key

inflammatory mediators. A lower IC50 value indicates higher potency.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Cells
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Compound IC50 Reference

4'-O-

Demethylophiopogonanone E
66.4 ± 3.5 µg/mL [1]

Dexamethasone 34.60 µg/mL [2]

Ibuprofen > 400 µM (approx. 82.5 µg/mL) [3]

Celecoxib ~20 µM (approx. 7.6 µg/mL) [4]

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

Compound Target Cytokine IC50 Reference

4'-O-

Demethylophiopogona

none E

IL-1β 32.5 ± 3.5 µg/mL [1][5]

4'-O-

Demethylophiopogona

none E

IL-6 13.4 ± 2.3 µg/mL [1][5]

Dexamethasone IL-1β & IL-6
Broadly inhibits at

transcriptional level
[6][7]

Ibuprofen IL-1β & IL-6

Inhibition reported, but

IC50 in this model not

specified

[3]

Celecoxib IL-6

Inhibition reported,

IC50 ~30 µM (approx.

11.4 µg/mL) for IL-12

[4][8]

Note: Direct comparative studies for all compounds under identical conditions are limited. The

data is compiled from different studies using similar experimental models. The molecular

weight of Ibuprofen is approximately 206.29 g/mol and Celecoxib is approximately 381.37

g/mol .
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Mechanisms of Action: A Divergence in Pathways
Ophiopogonanone E and synthetic anti-inflammatory drugs operate through distinct molecular

pathways to quell inflammation.

Ophiopogonanone E and its Derivatives:

The anti-inflammatory effects of 4'-O-Demethylophiopogonanone E are primarily attributed to

its ability to suppress the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Specifically, it inhibits the phosphorylation of Extracellular signal-regulated kinase 1/2 (ERK1/2)

and c-Jun N-terminal kinase (JNK).[1][5] This inhibition leads to a downstream reduction in the

production of nitric oxide (NO) and pro-inflammatory cytokines like Interleukin-1β (IL-1β) and

Interleukin-6 (IL-6).[1][5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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